(4-Morpholinofuran-2-yl)boronic acid
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Overview
Description
(4-Morpholinofuran-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a morpholino-substituted furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Morpholinofuran-2-yl)boronic acid typically involves the reaction of a furan derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves large-scale Suzuki-Miyaura coupling reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Morpholinofuran-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield boronic esters, while reduction can produce boranes .
Scientific Research Applications
(4-Morpholinofuran-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Morpholinofuran-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical and biological applications, such as the formation of boronate esters in sensing and the inhibition of enzymes by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group, commonly used in Suzuki-Miyaura coupling reactions.
4-Formylphenylboronic acid: Another boronic acid derivative with a formyl group, used in similar applications.
Uniqueness
(4-Morpholinofuran-2-yl)boronic acid is unique due to the presence of both a morpholino group and a furan ring, which can provide additional reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and in the development of advanced materials .
Properties
Molecular Formula |
C8H12BNO4 |
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Molecular Weight |
197.00 g/mol |
IUPAC Name |
(4-morpholin-4-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO4/c11-9(12)8-5-7(6-14-8)10-1-3-13-4-2-10/h5-6,11-12H,1-4H2 |
InChI Key |
OPDMLFUGGRGRLR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CO1)N2CCOCC2)(O)O |
Origin of Product |
United States |
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